molecular formula C17H25N3O B11443482 N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No.: B11443482
M. Wt: 287.4 g/mol
InChI Key: IKRFIHSDEOZQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can be compared with other benzimidazole derivatives such as:

    Albendazole: An antiparasitic agent.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Thiabendazole: An antifungal and antiparasitic agent.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C17H25N3O/c1-4-6-9-12-20-15-11-8-7-10-14(15)19-17(20)13(3)18-16(21)5-2/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,18,21)

InChI Key

IKRFIHSDEOZQDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.